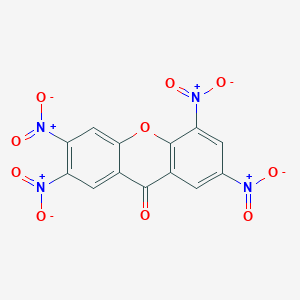
N,N-Bis(4,4-diphenylbut-3-en-1-yl)-3-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(4,4-diphenylbut-3-en-1-yl)-3-fluoroaniline: is a complex organic compound characterized by its unique structure, which includes a fluorine atom attached to an aniline ring and two diphenylbutenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4,4-diphenylbut-3-en-1-yl)-3-fluoroaniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Diphenylbutenyl Groups: The initial step involves the synthesis of 4,4-diphenylbut-3-en-1-yl groups through a series of reactions, such as Friedel-Crafts alkylation and subsequent dehydrohalogenation.
Attachment to Aniline: The diphenylbutenyl groups are then attached to the nitrogen atom of aniline through nucleophilic substitution reactions.
Introduction of Fluorine:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
N,N-Bis(4,4-diphenylbut-3-en-1-yl)-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-fluorobenzenesulfonimide (NFSI), halogenating agents
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds.
科学的研究の応用
N,N-Bis(4,4-diphenylbut-3-en-1-yl)-3-fluoroaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of N,N-Bis(4,4-diphenylbut-3-en-1-yl)-3-fluoroaniline involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and differentiation, depending on its specific application and context.
類似化合物との比較
Similar Compounds
N,N-Bis(4,4-diphenylbut-3-en-1-yl)aniline: Lacks the fluorine atom, resulting in different chemical and physical properties.
3,5-Dichloro-N,N-bis(4,4-diphenylbut-3-en-1-yl)aniline: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.
Uniqueness
N,N-Bis(4,4-diphenylbut-3-en-1-yl)-3-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This uniqueness makes it valuable for specific applications where fluorine’s properties are advantageous, such as in medicinal chemistry for enhancing drug efficacy and stability.
特性
CAS番号 |
501078-03-1 |
|---|---|
分子式 |
C38H34FN |
分子量 |
523.7 g/mol |
IUPAC名 |
N,N-bis(4,4-diphenylbut-3-enyl)-3-fluoroaniline |
InChI |
InChI=1S/C38H34FN/c39-35-24-13-25-36(30-35)40(28-14-26-37(31-16-5-1-6-17-31)32-18-7-2-8-19-32)29-15-27-38(33-20-9-3-10-21-33)34-22-11-4-12-23-34/h1-13,16-27,30H,14-15,28-29H2 |
InChIキー |
CKMAPQSDVPUAFP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=CCCN(CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)F)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Bis[6-(2-pyridylamino)-2-pyridylamino]pyridine](/img/structure/B12572622.png)
![4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene](/img/structure/B12572627.png)
![[(2S)-4-Methyl-3,6-dihydro-2H-pyran-2-yl]methanol](/img/structure/B12572638.png)
![2-(4-Methylphenyl)-1H-naphtho[2,3-D]imidazole](/img/structure/B12572644.png)
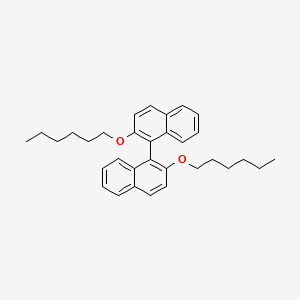
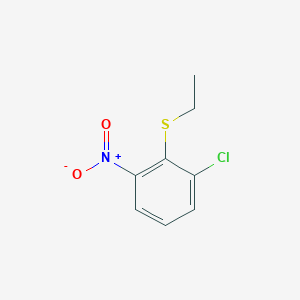
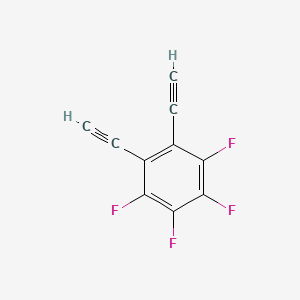
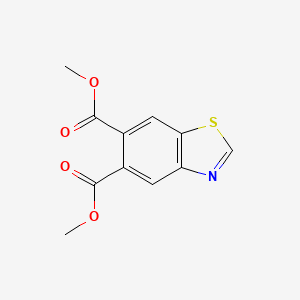

![2-[[4-(Diethylamino)phenyl]methylene]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B12572684.png)
![Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12572685.png)
![Acetamide,N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12572692.png)
![S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate](/img/structure/B12572707.png)
